An In-depth Technical Guide to (R)-2-Methylpiperidine: Physicochemical Properties, Synthesis, and Spectroscopic Analysis
An In-depth Technical Guide to (R)-2-Methylpiperidine: Physicochemical Properties, Synthesis, and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of (R)-2-Methylpiperidine. It includes detailed experimental protocols for its synthesis and resolution, alongside an analysis of its spectral data. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, and other scientific endeavors where this chiral building block is of interest.
Physicochemical Properties
(R)-2-Methylpiperidine is a chiral cyclic amine that presents as a colorless to light yellow liquid. Its physicochemical properties are crucial for its handling, application in synthesis, and potential biological activity. A summary of these properties is presented in the tables below.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃N | [1] |
| Molecular Weight | 99.17 g/mol | [1] |
| CAS Number | 1722-95-8 | [1][2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 118-121 °C | [3] |
| Density | 0.81 g/cm³ | [3] |
| Solubility | 49 g/L in water at 25 °C | [3] |
Chemical and Pharmacokinetic Properties
| Property | Value | Source(s) |
| pKa (predicted) | 10.63 ± 0.10 | [3] |
| LogP (predicted) | 1.47720 | [3] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
Synthesis and Resolution
The enantiomerically pure form of 2-methylpiperidine is a valuable chiral building block in organic synthesis. Its preparation can be achieved through asymmetric synthesis or by resolution of the racemic mixture.
Asymmetric Synthesis
One approach to the enantioselective synthesis of (R)-2-methylpiperidine involves the asymmetric hydrogenation of 2-methylpyridine derivatives. For instance, N-benzyl-2-methylpyridinium salts can be hydrogenated using an Iridium catalyst with a chiral ligand, such as MeO-BoQPhos, to yield enantioenriched (R)-N-benzyl-2-methylpiperidine. Subsequent debenzylation affords the desired (R)-2-methylpiperidine.
Resolution of Racemic 2-Methylpiperidine
A common and effective method for obtaining enantiomerically pure (R)-2-methylpiperidine is the resolution of the racemic mixture through the formation of diastereomeric salts with a chiral resolving agent, such as L-tartaric acid.
This protocol details the separation of (R)-2-methylpiperidine from a racemic mixture.
Materials:
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(±)-2-Methylpiperidine
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L-(+)-Tartaric acid
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Methanol
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Diethyl ether
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Sodium hydroxide (NaOH) solution (e.g., 2 M)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Diastereomeric Salt Formation:
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Dissolve racemic 2-methylpiperidine (1 equivalent) in methanol.
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In a separate flask, dissolve L-(+)-tartaric acid (0.5 equivalents) in a minimal amount of hot methanol.
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Slowly add the hot tartaric acid solution to the 2-methylpiperidine solution with stirring.
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Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the diastereomeric salt.
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Collect the crystals of (R)-2-methylpiperidine-L-tartrate by vacuum filtration and wash with a small amount of cold methanol.
-
-
Liberation of the Free Base:
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Suspend the collected crystals in water.
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Add a concentrated solution of sodium hydroxide with cooling until the solution is strongly basic (pH > 12).
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Extract the liberated (R)-2-methylpiperidine with diethyl ether (3 x volumes).
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Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
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Filter to remove the drying agent.
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-
Purification:
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Remove the diethyl ether by rotary evaporation.
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The resulting residue can be further purified by distillation to yield pure (R)-2-methylpiperidine.
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Workflow for Resolution of (±)-2-Methylpiperidine:
Caption: Workflow for the resolution of racemic 2-methylpiperidine.
Spectroscopic Data
The structural elucidation of (R)-2-methylpiperidine is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum of 2-methylpiperidine shows characteristic signals for the protons on the piperidine ring and the methyl group. The chemical shifts and multiplicities are influenced by the stereochemistry and conformation of the molecule.
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~2.5-3.0 ppm (m, 1H): Proton on the carbon adjacent to the nitrogen (C2-H).
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~2.4-2.6 ppm (m, 1H): One of the protons on the carbon alpha to the nitrogen on the other side (C6-H, axial).
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~1.0-1.8 ppm (m, 6H): Protons on the remaining ring carbons (C3, C4, C5 methylene groups).
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~1.0 ppm (d, 3H): Protons of the methyl group at the C2 position.
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~1.5 ppm (br s, 1H): Proton on the nitrogen atom (N-H), which can be broad and its chemical shift is dependent on concentration and solvent.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
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~53-55 ppm: Carbon at C2.
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~47-49 ppm: Carbon at C6.
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~35-37 ppm: Carbon at C3.
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~26-28 ppm: Carbon at C5.
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~24-26 ppm: Carbon at C4.
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~22-24 ppm: Carbon of the methyl group.
Infrared (IR) Spectroscopy
The IR spectrum of 2-methylpiperidine displays characteristic absorption bands corresponding to the functional groups present.
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3300-3500 cm⁻¹ (broad): N-H stretching vibration, characteristic of a secondary amine.
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2960-2850 cm⁻¹ (strong): C-H stretching vibrations of the methyl and methylene groups.
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1450-1470 cm⁻¹: C-H bending vibrations.
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~1100 cm⁻¹: C-N stretching vibration.
Mass Spectrometry (MS)
The mass spectrum of 2-methylpiperidine shows a molecular ion peak and characteristic fragmentation patterns.
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m/z 99: Molecular ion peak [M]⁺.
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m/z 84: A prominent peak resulting from the loss of a methyl radical (•CH₃), which is a characteristic alpha-cleavage for N-alkyl amines.
Fragmentation Workflow in Mass Spectrometry:
Caption: Primary fragmentation pathway of 2-methylpiperidine.
Biological Activity
While the piperidine scaffold is a common motif in a vast array of pharmaceuticals, specific biological activity data for (R)-2-methylpiperidine itself is limited in publicly available literature.[4] It is primarily utilized as a chiral building block in the synthesis of more complex, biologically active molecules.[5]
Derivatives of 2-methylpiperidine have been investigated for a range of pharmacological activities. For example, certain substituted 2-methylpiperidine derivatives have been explored as ligands for serotonin receptors, with potential applications as antidepressants.[6] Additionally, the piperidine ring is a key structural component in many compounds with anticancer properties. However, it is crucial to note that the biological activity is highly dependent on the overall structure of the final molecule, and not solely on the presence of the (R)-2-methylpiperidine moiety.
Safety and Handling
(R)-2-Methylpiperidine is a flammable liquid and should be handled with appropriate safety precautions. It is also corrosive and can cause skin burns and eye damage.[2]
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Handling: Work in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.
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First Aid: In case of contact with skin or eyes, flush immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.
This technical guide provides a summary of the available information on (R)-2-methylpiperidine. Researchers and scientists are encouraged to consult the cited literature for more detailed information and to always follow safe laboratory practices when handling this compound.
